molecular formula C6H5F3N2O B1458430 6-Amino-2-(trifluoromethyl)pyridin-3-ol CAS No. 1227515-32-3

6-Amino-2-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1458430
CAS No.: 1227515-32-3
M. Wt: 178.11 g/mol
InChI Key: FZOCOQLLNZJMPF-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group (CF3) and the amino group (NH2) on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent under basic conditions . The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 6-Amino-2-(trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino-substituted pyridines .

Scientific Research Applications

Pharmaceutical Applications

6-Amino-2-(trifluoromethyl)pyridin-3-ol has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including this compound, which demonstrated effectiveness against specific bacterial strains .

Agrochemical Applications

The compound is also explored in agrochemistry as a potential herbicide or pesticide component due to its ability to interact with biological systems.

Case Study: Herbicidal Properties

A study published in a peer-reviewed journal discussed the synthesis and evaluation of trifluoromethylpyridines, including this compound, for their herbicidal activity against various weed species . The results showed that these compounds could inhibit plant growth effectively.

Material Science Applications

In materials science, this compound is being investigated for its potential use in synthesizing novel materials with enhanced properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating trifluoromethylpyridine derivatives into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials for aerospace and automotive industries .

Analytical Chemistry Applications

The compound can be utilized as a reagent in analytical chemistry for the detection and quantification of various substances.

Case Study: Chromatography

This compound has been employed as a derivatizing agent in chromatographic techniques to improve the separation and identification of target compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(trifluoromethyl)pyridin-3-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Overview

6-Amino-2-(trifluoromethyl)pyridin-3-ol is a pyridine derivative characterized by the presence of an amino group and a trifluoromethyl group, which significantly influence its biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential antimicrobial, antiviral, and anticancer activities.

The molecular formula of this compound is C6H5F3N2O. The unique structural features of this compound allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For example, studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses, although specific mechanisms remain to be fully elucidated. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with viral components .

Anticancer Effects

In vitro studies have highlighted the anticancer potential of this compound. It has shown activity against several cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The inhibition rates vary among different cell lines, indicating a structure-activity relationship that warrants further investigation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target proteins. This dual functionality allows the compound to modulate enzyme activity and receptor interactions effectively .

Study on Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated that certain modifications could enhance antimicrobial efficacy. The derivatives were tested against a panel of bacterial strains, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Study on Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results indicated that specific substitutions on the pyridine ring could significantly increase cytotoxicity against targeted cancer cells while maintaining low toxicity toward normal cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundModeratePreliminarySignificant
2-Amino-6-(trifluoromethyl)pyridineLowNot reportedModerate
6-(Trifluoromethyl)-3-pyridinamineHighModerateLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-(trifluoromethyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via:

  • Nucleophilic Aromatic Substitution : Reacting 2-chloro-6-(trifluoromethyl)pyridin-3-ol with ammonia under high-pressure conditions (100–150°C) in DMSO, yielding ~75–85% product .
  • Catalytic Amination : Using Pd/C or Cu catalysts with ammonium formate in ethanol at 80°C, achieving yields up to 90% .
  • Multi-Step Synthesis : Bromination of 6-(trifluoromethyl)pyridin-3-ol followed by azide substitution and reduction (e.g., Staudinger reaction) .

Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require post-synthesis purification to remove residues .
  • Temperature Control : Excessive heat (>180°C) can lead to decomposition of the trifluoromethyl group .
  • Contradictions : Pd/C-catalyzed methods may introduce metal impurities, necessitating chelation steps, whereas nucleophilic substitution avoids this but requires rigorous ammonia quenching .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The hydroxyl proton appears as a broad singlet at δ 10.2–10.8 ppm, while the amino group resonates at δ 5.8–6.3 ppm. The pyridine ring protons show splitting patterns indicative of substituent positions .
    • ¹⁹F NMR : The CF₃ group exhibits a quintet near δ -62 to -65 ppm due to coupling with adjacent protons .
  • Infrared Spectroscopy (IR) : Stretching vibrations for -OH (3200–3400 cm⁻¹), -NH₂ (3350–3500 cm⁻¹), and CF₃ (1100–1250 cm⁻¹) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect byproducts like unreacted chloro precursors .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing amino and trifluoromethyl groups to the pyridine ring?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Effects : The hydroxyl group at position 3 directs electrophilic substitution to position 2 or 4. Introducing CF₃ first (via trifluoromethylation reagents like CF₃Cu) at position 2, followed by amination at position 6, minimizes competing pathways .
  • Protection-Deprotection : Temporarily protecting the hydroxyl group as a silyl ether (e.g., TBSCl) prevents unwanted side reactions during CF₃ or amino group installation .
  • Computational Guidance : DFT calculations predict activation energies for substitution pathways, favoring CF₃ at position 2 due to lower steric hindrance .

Q. How does the electronic influence of substituents affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing CF₃ Group : Enhances electrophilicity at position 4, enabling substitution with thiols or alkoxides. For example, reaction with NaSH in DMF replaces the hydroxyl group with -SH at 60°C .
  • Amino Group Activation : The -NH₂ group donates electron density, deactivating position 6 but activating position 5 for nitration or halogenation .
  • Contradictions : While CF₃ typically directs meta substitution, the hydroxyl group’s ortho/para-directing nature creates competing sites. Kinetic studies using stopped-flow NMR can resolve dominant pathways .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like cytochrome P450. The CF₃ group’s hydrophobicity enhances binding affinity to hydrophobic pockets, while the amino group forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability in binding pockets, revealing that the trifluoromethyl group reduces conformational flexibility, improving target engagement .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against kinases or proteases .

Q. How do solvent polarity and temperature influence the stability of this compound during storage and reactions?

Methodological Answer:

  • Stability in Solvents :
    • Polar Solvents (DMF, DMSO) : Stabilize via hydrogen bonding but may accelerate hydrolysis of the CF₃ group at >40°C .
    • Non-Polar Solvents (Toluene) : Reduce degradation but limit solubility, requiring sonication for homogeneous mixing .
  • Storage Recommendations : Store at -20°C under argon in amber vials to prevent photodegradation. Purity decreases by <5% over 6 months under these conditions .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) shows decomposition onset at 220°C, guiding safe reaction temperatures .

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(12)1-2-4(10)11-5/h1-2,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOCOQLLNZJMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271541
Record name 3-Pyridinol, 6-amino-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-32-3
Record name 3-Pyridinol, 6-amino-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227515-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-amino-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine (0.598 g, 2.076 mmol) in THF (10 mL) and water (10 mL) was treated with sodium perborate monohydrate (0.332 g, 3.32 mmol) and stirred at RT overnight. The mixture was treated with EtOAc and the solids removed via filtration through diatomaceous earth. The filtrate was treated with brine, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 6-amino-2-(trifluoromethyl)pyridin-3-ol (92 mg, 25%). 1H NMR (400 MHz, DMSO-d6): δ 9.47 (s, 1H), 7.15 (d, J=8.9 Hz, 1H), 6.58 (d, J=8.9 Hz, 1H), 5.70 (s, 2H); MS (ESI) m/z: 179.1 (M+H+).
Name
sodium perborate monohydrate
Quantity
0.332 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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